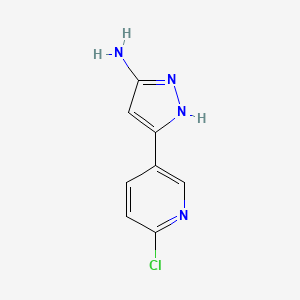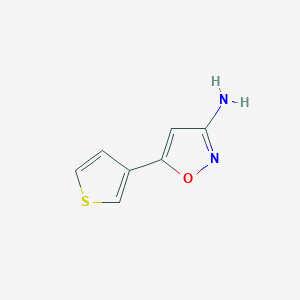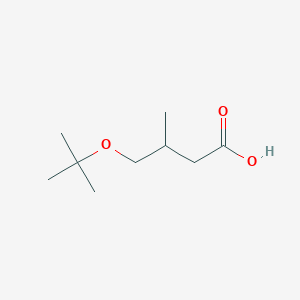![molecular formula C15H29ClN2O3 B15322056 tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core piperidine ring One common approach is the reaction of piperidine with tert-butyl chloroformate under controlled conditions to form the tert-butyl carbamate derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidinyl ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often facilitated by strong bases.
Major Products Formed:
Oxidation: Formation of a pyrrolidin-1-one derivative.
Reduction: Formation of a piperidine-1-ol derivative.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antiviral properties.
Industry: In the chemical industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity being studied.
相似化合物的比较
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may differ in the substituents attached to the ring.
Piperidine derivatives: These compounds have a similar piperidine ring but may have different functional groups.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of the hydroxypyrrolidinyl and piperidine rings make this compound unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
属性
分子式 |
C15H29ClN2O3 |
|---|---|
分子量 |
320.85 g/mol |
IUPAC 名称 |
tert-butyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m1./s1 |
InChI 键 |
BTQXBBUMQUZBOD-BTQNPOSSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@H](C2)O.Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


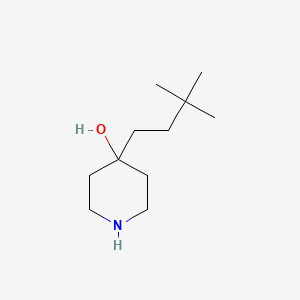
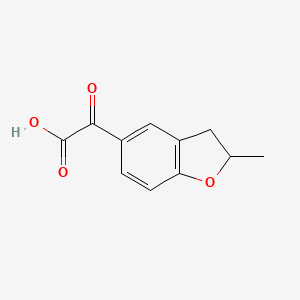
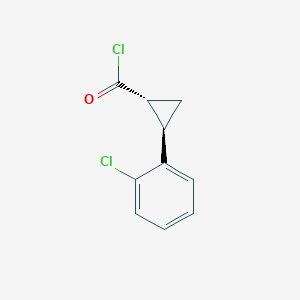
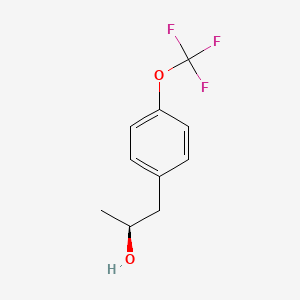
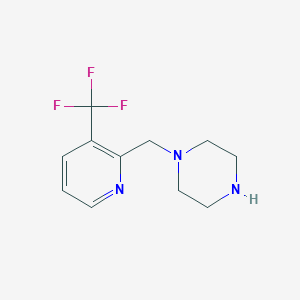
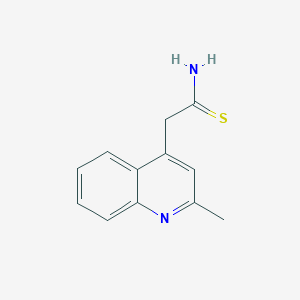
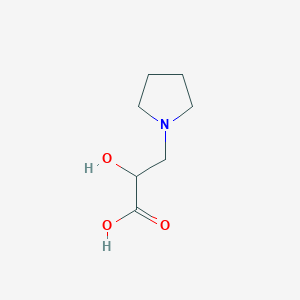
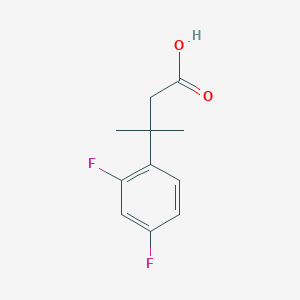
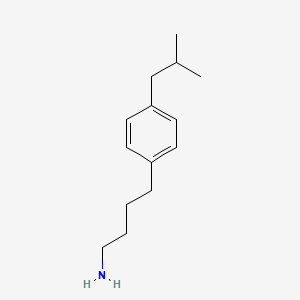
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
